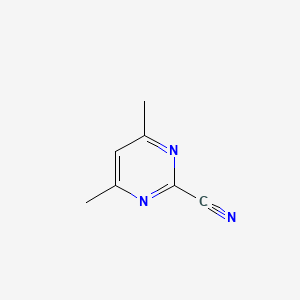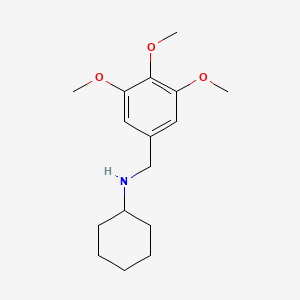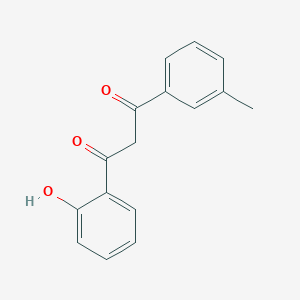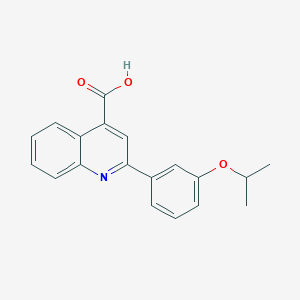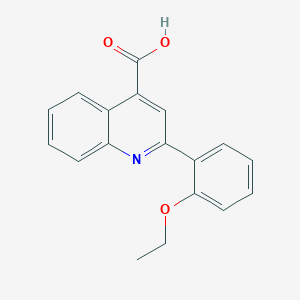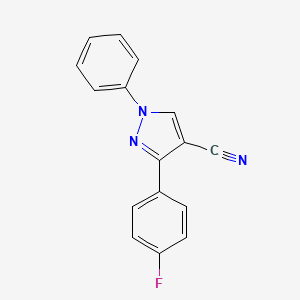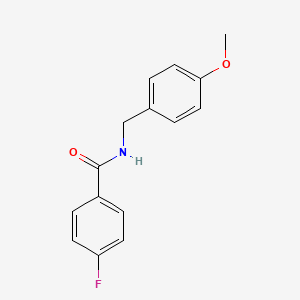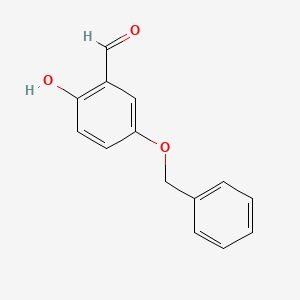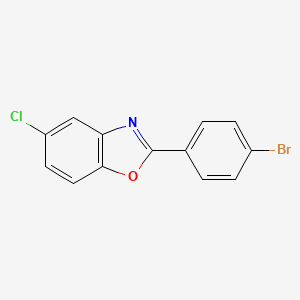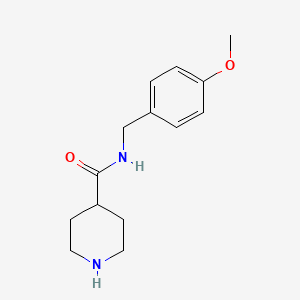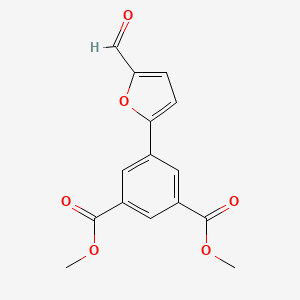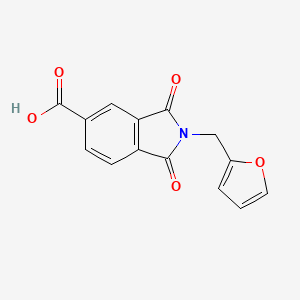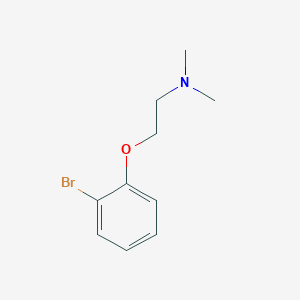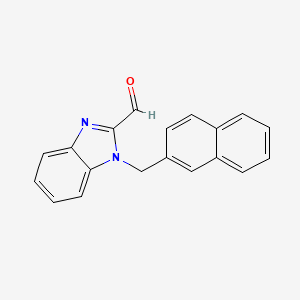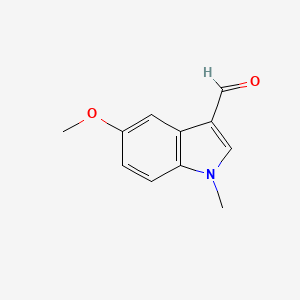
5-methoxy-1-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
The compound "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" is a derivative of the indole class of molecules, which are heterocyclic compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis for the development of new drugs and materials.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate" discusses the preparation of a related molecule, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), through esterification of commercially available 5-methoxyindole-2-carboxylic acid . Although not the exact compound , this method indicates the potential for similar synthetic routes to be applied to the synthesis of "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" by modifying the functional groups appropriately.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. The spectroscopic profiling, such as FT-IR, FT-Raman, and NMR, provides detailed information about the functional groups and the overall electronic nature of the molecule . Computational studies, including density functional theory (DFT) calculations, can be used to predict the molecular structure and properties of such compounds.
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions, including nucleophilic substitution. For example, "1-Methoxy-6-nitroindole-3-carbaldehyde" has been shown to react regioselectively at the 2-position with different nucleophiles, leading to the formation of 2,3,6-trisubstituted indoles . This suggests that "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" could also participate in similar nucleophilic substitution reactions, potentially serving as a versatile building block for the synthesis of complex indole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their functional groups. The spectroscopic techniques and computational studies mentioned in the first paper provide insights into the electronic properties, reactivity, and non-linear optical (NLO) properties of MMIC . These properties are crucial for understanding the behavior of "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" in various environments and its potential applications. The thermal stability of related compounds, as discussed in the fourth paper, is also an important aspect of their physical properties .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Alkaloid Derivatives
- Application Summary : This compound is used in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . Alkaloids have significant biological activities and are often used in medicinal chemistry.
- Methods and Procedures : The Fischer indole synthesis method is employed, using methanesulfonic acid under reflux conditions to yield the desired indole derivatives .
- Results and Outcomes : The synthesis typically results in good yields, for example, an 84% yield for a tricyclic indole derivative . These compounds are then further modified for potential use in pharmaceuticals.
Application 2: Anticancer Immunomodulators
- Application Summary : It serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators .
- Methods and Procedures : The compound is used in chemical reactions to produce inhibitors that target specific enzymes involved in cancer cell metabolism .
Application 3: Inhibitors of RNA Polymerase II
- Application Summary : It is used to prepare inhibitors of the C-terminal domain of RNA polymerase II, which is crucial for gene expression regulation .
- Methods and Procedures : The compound undergoes a series of reactions to create specific inhibitors that can bind to the RNA polymerase enzyme .
Application 4: Synthesis of Imidazopyridines
- Application Summary : The compound is a reactant in the preparation of imidazopyridines and imidazobenzothiazoles, which are classes of compounds with various therapeutic properties .
- Methods and Procedures : Specific reaction conditions are tailored to form the imidazopyridine or imidazobenzothiazole ring systems from the indole precursor .
Application 5: Cell Culture and Chromatography
- Application Summary : The compound is used in cell analysis methods, particularly in cell culture and chromatography applications .
- Methods and Procedures : In cell culture, it may be used to study cell metabolism or as a component in the culture medium. In chromatography, it could serve as a standard or target for separation and identification .
Application 6: Synthesis of Heterocyclic Compounds
- Application Summary : It is utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs and materials .
- Methods and Procedures : The compound participates in reactions such as the Henry reaction, Ugi reaction, and Knoevenagel condensation to form diverse heterocyclic structures .
Application 7: Treatment of Hypertension and Mental Disorders
- Application Summary : Indole derivatives, including those synthesized from our compound of interest, have been used in the treatment of hypertension and mental disorders .
- Methods and Procedures : The compound is used to synthesize alkaloids like reserpine, which is known for its antihypertensive and sedative effects .
- Results and Outcomes : Reserpine has been clinically used to lower high blood pressure and treat severe agitation in patients with mental disorders .
Application 8: Anti-Hypertensive Drug Development
- Application Summary : Derivatives of the compound are used to create anti-hypertensive drugs like ajmalicine .
- Methods and Procedures : Ajmalicine is synthesized from indole precursors and used for its vasodilatory properties .
- Results and Outcomes : It is utilized for the treatment of high blood pressure, contributing to the management of cardiovascular diseases .
Application 9: Cancer Treatment
- Application Summary : Indole derivatives from the compound are applied in the synthesis of drugs like vinblastine for cancer treatment .
- Methods and Procedures : Vinblastine is an alkaloid derivative that interferes with cell division, making it effective against various cancers .
- Results and Outcomes : It is used to treat conditions such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Application 10: Broad-Spectrum Biological Activities
- Application Summary : The compound’s derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and more .
- Methods and Procedures : Various indole derivatives are synthesized and screened for their pharmacological activities .
- Results and Outcomes : These activities have created interest among researchers to synthesize a variety of indole derivatives for therapeutic exploration .
Application 11: Antifungal Properties
- Application Summary : Indole-3-carbaldehyde, a related compound, has demonstrated antifungal properties .
- Methods and Procedures : It is used for its protective effects against chytridiomycosis in amphibian species .
- Results and Outcomes : The presence of Janthinobacterium lividum on amphibian skin, which produces indole-3-carbaldehyde, contributes to this protection .
Application 12: Neuroprotective Agents
- Application Summary : Indole derivatives from this compound have been studied for their neuroprotective effects, potentially useful in treating neurodegenerative diseases .
- Methods and Procedures : Synthesis of specific indole derivatives and testing their ability to protect neuronal cells against various types of damage .
- Results and Outcomes : Some derivatives have shown promising results in preclinical models, offering protection against neurotoxicity .
Application 13: Anti-Inflammatory and Analgesic Agents
- Application Summary : Certain indole derivatives synthesized from this compound exhibit anti-inflammatory and analgesic properties .
- Methods and Procedures : These compounds are tested in animal models for their efficacy in reducing inflammation and pain .
- Results and Outcomes : The derivatives have been found to be effective, with some showing lower ulcerogenic indexes compared to standard drugs .
Application 14: Antiviral Research
- Application Summary : The compound is used in the synthesis of inhibitors targeting viruses like the Dengue virus .
- Methods and Procedures : Derivatives are synthesized and tested for their ability to inhibit viral proteases in cell culture .
- Results and Outcomes : Some derivatives have demonstrated antiviral activity, indicating potential for development into antiviral drugs .
Application 15: Metal Complexes for Medicinal Use
- Application Summary : Indole-containing metal complexes, which include derivatives of this compound, show significant biological activity and are explored for medicinal applications .
- Methods and Procedures : Synthesis of metal complexes with indole derivatives and evaluation of their pharmacological activities .
- Results and Outcomes : These complexes have been found to have various biological activities, making them interesting candidates for drug discovery .
Application 16: Imaging Probes for Alzheimer’s Disease
- Application Summary : Derivatives of the compound are used in the synthesis of imaging probes for beta-amyloid plaques in Alzheimer’s disease .
- Methods and Procedures : The compounds are designed to bind to beta-amyloid and are labeled with imaging agents for detection .
- Results and Outcomes : These probes can help in the early diagnosis of Alzheimer’s disease by visualizing beta-amyloid deposits .
Application 17: Synthesis of Botulinum Neurotoxin Inhibitors
- Application Summary : The compound is utilized in creating inhibitors against botulinum neurotoxin serotype A protease .
- Methods and Procedures : Indole derivatives are synthesized and tested for their inhibitory activity against the neurotoxin .
- Results and Outcomes : Successful inhibitors can lead to treatments for botulism and potentially other neurotoxic conditions .
Direcciones Futuras
5-methoxy-1-methyl-1H-indole-3-carbaldehyde is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators . It is also used in the preparation of an inhibitor of the C-terminal domain of RNA polymerase II and in the preparation of imidazopyridines and imidazobenzothiazoles . These areas could be potential future directions for research and development involving this compound.
Propiedades
IUPAC Name |
5-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNAEHQJIMREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358951 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
39974-94-2 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

